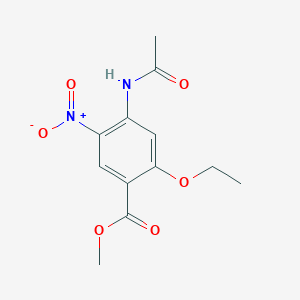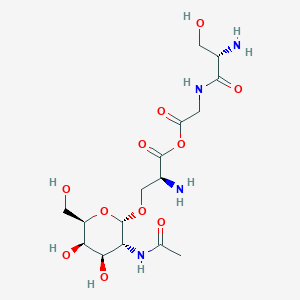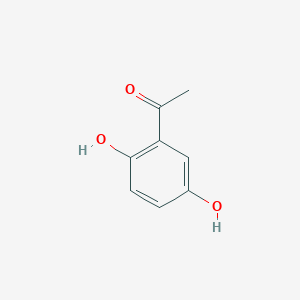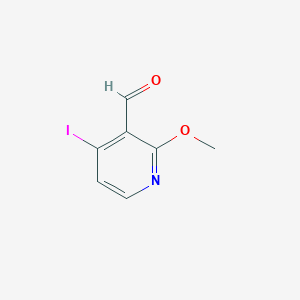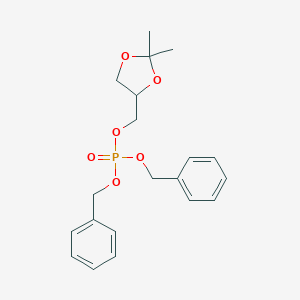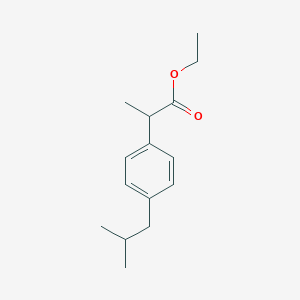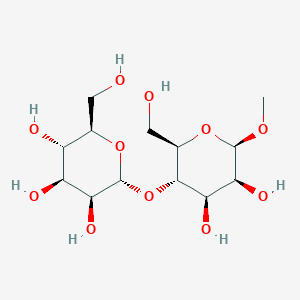
Alizarin
Vue d'ensemble
Description
Alizarin is a dihydroxyanthraquinone that is anthracene-9,10-dione in which the two hydroxy groups are located at positions 1 and 2 . It is a natural red dye extracted from the roots of the Madder plant, Rubia tinctorum L . It has been used as a dye and pigment since ancient times .
Synthesis Analysis
This compound can be synthesized from anthraquinone-2-sodium sulfonate, which is commercially viable . The starting material for the synthesis of this compound is an anthraquinone. It can be easily obtained by Friedel-crafts acylation of benzene with phthalic anhydride . Anthraquinone is then sulfonated with concentrated sulphuric acid at a high temperature to give anthraquinone-b-sulphonic acid . A series of C-3-aminomethyl derivatives based on this compound was obtained using Mannich reaction .
Molecular Structure Analysis
This compound is a dihydroxyanthraquinone that is anthracene-9,10-dione in which the two hydroxy groups are located at positions 1 and 2 . The application of Raman spectroscopy (RS) for the structural study of this compound adsorbed on a metallic surface has been reported .
Chemical Reactions Analysis
This compound has been found to induce cell cycle arrest and promote cell apoptosis by inhibiting TNF-α-stimulated NF-κB activity and nuclear translocation, and inactivating its related TNF-α-TAK1-NF-κB signaling cascade . In the presence of calcium, this compound Red S, binds to the calcium to form a Lake pigment that is orange to red in color .
Physical And Chemical Properties Analysis
This compound is a red crystalline solid having a melting point of 28.9-29.0 ℃ . It is insoluble in water and ethanol but soluble in hexane and chloroform . It dissolves in alkalies to give a purple solution . This compound is a pH indicator as it changes color depending on the pH of the solution .
Applications De Recherche Scientifique
Alizarin as an Optical Reporter
This compound Red S, a derivative of this compound, has been identified as a useful optical reporter for studying carbohydrate-boronic acid interactions. It shows a significant change in fluorescence intensity and color upon binding with boronic acids, making it valuable for both qualitative and quantitative studies in this area (Springsteen & Wang, 2001).
This compound in Biomedical Research
This compound has shown potential as an activator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This discovery is significant as AhR plays critical roles in various physiological pathways, indicating this compound's potential in biomedical research (Lu et al., 2022).
This compound in Photovoltaic Research
Research on this compound adsorbed on TiO2 nanoparticles has shown its potential in photovoltaic applications. The study focused on whether this compound's excited-state orbital extends into the solid and involves the orbitals of the Ti atom, which is crucial for understanding its role in solar cell technology (Nawrocka & Krawczyk, 2008).
This compound in Bone Cancer Treatment
This compound has demonstrated notable osteotropic features and antitumor properties, suggesting its potential as an osteotropic drug for bone cancer treatment. Its high affinity to calcium and selective activity towards malignant cells make it a promising candidate in this field (Fotia et al., 2012).
This compound in Material Science
The binding of this compound Red S to human serum albumin has been characterized, highlighting its relevance in material science, particularly in the context of dye-protein interactions and their implications (Ding et al., 2011).
This compound in Analytical Chemistry
This compound has been utilized in developing a novel optical sensor for uranium determination, demonstrating its potential in environmental and analytical chemistry (Safavi & Bagheri, 2005).
Mécanisme D'action
Target of Action
Alizarin, also known as 1,2-dihydroxyanthraquinone, primarily targets the Aryl Hydrocarbon Receptor (AHR) and Cytochrome P450 1A1 (CYP1A1) . The AHR is a ligand-activated transcription factor that can be activated by structurally diverse compounds . CYP1A1 is an enzyme that plays a crucial role in the metabolism of xenobiotics and endogenous compounds .
Mode of Action
This compound acts as an agonist of the AHR receptor . It enhances the activity of the CYP1A1 enzyme and induces transcriptional changes in cells . This compound significantly upregulates the expression of CYP1A1 and increases the ethoxyresorufin-O-deethylase activity . It also exhibits agonistic activity toward the AHR receptor in the XRE-mediated luciferase reporter gene assay .
Biochemical Pathways
This compound primarily affects the AHR-CYP1A1 pathway . It activates this signaling pathway in cells, leading to upregulation of CYP1A1 expression and increased enzyme activity . This activation may lead to risks for cancer development .
Pharmacokinetics
It’s known that this compound can decrease cell viability in a dose-dependent manner, with ic50 values between 1604 and 2168 μM .
Result of Action
The activation of the AHR-CYP1A1 pathway by this compound leads to several cellular effects. It decreases cell viability in a dose-dependent manner . Furthermore, it induces transcriptional changes in cells, which may lead to risks for cancer development .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in water environments, this compound has been found to enhance the abundance of antibiotic-resistant genes (ARGs) and impact the microbial community . Moreover, the antioxidant properties of this compound derivatives were found to be superior to this compound in radical scavenging activity and Fe2±chelation ability .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Alizarin has been found to interact with various biomolecules in biochemical reactions . For instance, it has been used to synthesize a series of C-3-aminomethyl derivatives using the Mannich reaction . These derivatives were found to have superior radical scavenging activity and Fe2±chelation ability compared to this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . In human hepatoma cell line HepG2, this compound decreased cell viability in a dose-dependent manner . It also significantly upregulated the expression of CYP1A1 and increased the ethoxyresorufin-O-deethylase activity .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms . It has been found to exhibit agonistic activity toward the AHR receptor in the XRE-mediated luciferase reporter gene assay . This was further confirmed via the molecular docking assay .
Temporal Effects in Laboratory Settings
It has been observed that this compound and its derivatives have antioxidant properties, suggesting potential stability and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that this compound shows carcinogenesis-promoting properties at certain concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with the AHR-CYP1A1 pathway and affects the transcriptional changes in hepatoma cells .
Transport and Distribution
It is known that this compound can influence the localization and accumulation of certain biomolecules .
Subcellular Localization
It is known that this compound can influence the activity of certain enzymes and proteins within the cell .
Propriétés
IUPAC Name |
1,2-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16/h1-6,15,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCKGOZRHPZPFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045960 | |
| Record name | Alizarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red-orange crystals slightly soluble in water; [Sax] | |
| Record name | Alizarin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1958 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
72-48-0 | |
| Record name | Alizarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alizarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alizarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,2-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alizarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALIZARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60MEW57T9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


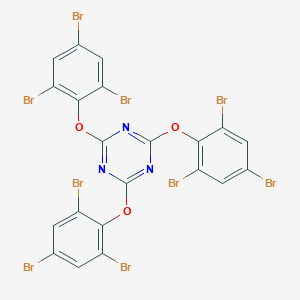
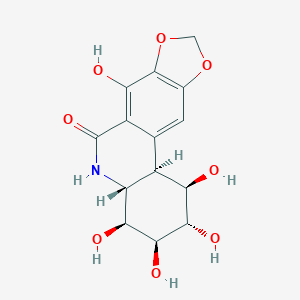
![(1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B116906.png)
![[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide](/img/structure/B116911.png)
